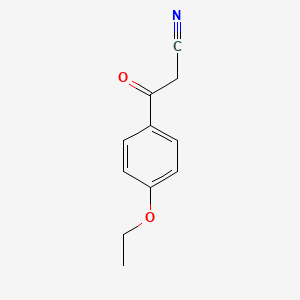

3-(4-Ethoxyphenyl)-3-oxopropanenitrile

Descripción general

Descripción

3-(4-Ethoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a nitrile group through a propanone linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile typically involves the reaction of 4-ethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Ethoxyphenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The ethoxy group or other substituents on the phenyl ring can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from 3-(4-Ethoxyphenyl)-3-oxopropanenitrile. For instance, compounds derived from this nitrile have been evaluated for their efficacy against various cancer cell lines, including HeLa and MCF7. The structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring significantly impact anticancer activity. For example, derivatives with hydroxyl or methoxy groups at specific positions exhibited enhanced potency against cancer cells .

Mechanisms of Action

The anticancer effects are believed to stem from the ability of these compounds to induce apoptosis in cancer cells. Studies have shown that certain derivatives can modulate the expression of key apoptotic genes such as Bax and p53 while inhibiting anti-apoptotic proteins like Bcl2. This dual action suggests that compounds based on this compound could be developed into therapeutic agents for cancer treatment .

Organic Synthesis Applications

Building Block in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various reactions such as Michael additions and cyclocondensations to form pyrazolo[3,4-b]pyridine derivatives and other heterocycles. These derivatives are not only significant in medicinal chemistry but also in materials science .

Case Study 1: Anticancer Derivatives

A study synthesized a series of pyrazolo[3,4-b]pyridine derivatives from this compound. The results indicated that some derivatives exhibited substantial anticancer activity against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation. The most potent compounds were those with electron-donating groups at the para position of the phenyl ring .

Case Study 2: Mechanistic Insights

In another investigation, researchers treated cancer cell lines with synthesized derivatives to analyze their effects on apoptosis-related gene expression. The study utilized qPCR techniques to quantify mRNA levels of apoptotic markers post-treatment. The findings revealed that specific derivatives significantly upregulated pro-apoptotic genes while downregulating anti-apoptotic ones, suggesting a promising therapeutic mechanism .

Mecanismo De Acción

The mechanism of action of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of signaling pathways, or interaction with cellular components.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Methoxyphenyl)-3-oxopropanenitrile: Similar structure but with a methoxy group instead of an ethoxy group.

3-(4-Chlorophenyl)-3-oxopropanenitrile: Contains a chlorine atom on the phenyl ring.

3-(4-Nitrophenyl)-3-oxopropanenitrile: Features a nitro group on the phenyl ring.

Uniqueness

3-(4-Ethoxyphenyl)-3-oxopropanenitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and properties compared to other similar compounds. The ethoxy group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct in its applications and behavior in various reactions.

Actividad Biológica

3-(4-Ethoxyphenyl)-3-oxopropanenitrile is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

The biological activity of this compound may be attributed to its ability to influence apoptotic pathways and cell cycle regulation. Compounds with similar structural motifs have been shown to interact with key regulatory proteins involved in apoptosis and cell proliferation.

- Apoptosis Induction : Studies suggest that compounds similar to this compound can enhance the expression of pro-apoptotic genes such as Bax and p53 , while inhibiting anti-apoptotic proteins like Bcl-2 and CDK4 . This dual action promotes programmed cell death in cancer cells, enhancing therapeutic efficacy .

- Cell Cycle Arrest : The compound may also induce cell cycle arrest at specific phases, particularly G1 and G2/M, thereby preventing cancer cells from proliferating. This is often mediated through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Efficacy Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. The following table summarizes the IC50 values observed in recent studies:

The data indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, with varying degrees of effectiveness.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compounds related to this compound:

- Study on Apoptotic Mechanisms : A study explored the effects of a related compound on HCT116 cells, demonstrating that treatment led to increased apoptosis markers and enhanced expression of apoptotic genes compared to untreated controls . The results indicated a promising avenue for further investigation into similar compounds.

- Comparative Analysis with Standard Treatments : In another study, the efficacy of this compound was compared with established anticancer agents like doxorubicin. The findings suggested that while the compound showed lower IC50 values in some cases, it also exhibited a favorable safety profile on normal cells .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(4-Ethoxyphenyl)-3-oxopropanenitrile, and what analytical techniques are essential for confirming its purity and structure?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzoyl derivatives and acetonitrile precursors. For example, similar compounds (e.g., 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile) are synthesized by reacting ketones with acetonitrile derivatives under basic conditions . Key analytical techniques include:

- FT-IR and FT-Raman spectroscopy to confirm functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and electronic environments. For instance, the ethoxy group’s protons typically resonate at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .

- UV-Vis spectroscopy to assess π→π* and n→π* transitions, with λmax often observed between 250–300 nm .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization using ethanol or ethyl acetate/hexane mixtures is effective for removing unreacted starting materials .

- Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) can separate byproducts like dimerized or hydrolyzed products .

- HPLC with a C18 column and acetonitrile/water mobile phase ensures high purity (>98%) for biological studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, NBO analysis) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model the compound’s geometry, frontier molecular orbitals (FMOs), and electrostatic potential surfaces. For example, FMO analysis reveals the nitrile and carbonyl groups as electron-deficient sites prone to nucleophilic attack .

- Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, such as electron delocalization from the ethoxy group’s lone pairs into the aromatic ring, stabilizing the structure .

- Fukui indices identify reactive sites for electrophilic/nucleophilic reactions, aiding in reaction pathway optimization .

Q. In multicomponent reactions involving this compound, how does the choice of catalyst influence reaction efficiency?

- Methodological Answer :

- Imidazolium-based ionic liquids (e.g., [cmdmim]I) act as recyclable catalysts for tandem Knoevenagel-cyclocondensation reactions, achieving yields >85% under mild conditions .

- Base catalysts (e.g., K2CO3) promote nucleophilic substitution at the carbonyl group but may require higher temperatures (80–100°C) .

- Comparative studies show that microwave-assisted synthesis reduces reaction time (2–4 hours vs. 12 hours conventional) while maintaining yields .

Q. When conflicting spectroscopic data (e.g., NMR chemical shifts) are reported, how can researchers validate and reconcile discrepancies?

- Methodological Answer :

- Variable-temperature NMR resolves dynamic effects (e.g., rotational barriers in the ethoxy group) that cause signal splitting .

- Cross-validation with computational NMR predictions (e.g., using Gaussian or ORCA) aligns experimental shifts with theoretical values, reducing ambiguity .

- 2D NMR techniques (COSY, HSQC) confirm coupling patterns and assign signals unambiguously .

Q. How does the ethoxy substituent influence the chemical reactivity of this compound compared to nitro or chloro analogs?

- Methodological Answer :

- Electron-donating ethoxy groups increase aromatic ring electron density, reducing electrophilic substitution rates but enhancing stability under oxidative conditions. In contrast, nitro groups (electron-withdrawing) accelerate reactions like nucleophilic aromatic substitution .

- Comparative Hammett substituent constants (σ) quantify these effects: σpara-ethoxy = -0.15 vs. σpara-nitro = +1.27 .

- Solvolysis studies in ethanol/water show ethoxy derivatives exhibit slower hydrolysis (t1/2 = 24 hours) than nitro analogs (t1/2 = 2 hours) due to steric and electronic effects .

Propiedades

IUPAC Name |

3-(4-ethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZHUVVJWMKTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623739 | |

| Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54605-62-8 | |

| Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.